![molecular formula C15H19N3OS B2712056 (Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole CAS No. 380318-28-5](/img/structure/B2712056.png)
(Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole
Description
(Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Zoledronic Acid in Osteoporosis and Bone Metastases
Bone Metabolism and Osteoporosis Treatment
- Zoledronic acid has been shown to significantly improve bone mineral density and reduce the risk of fractures in postmenopausal women with osteoporosis, indicating its potent effect on inhibiting bone resorption (Miller et al., 2016).
Cancer-related Applications
- In cancer patients with bone metastases, zoledronic acid has been used to prevent skeletal-related events, demonstrating the drug's utility in managing complications associated with bone metastases from various solid tumors (Santini et al., 2006).
- Additionally, the drug has been investigated for its potential anti-angiogenic properties, with studies noting correlations between zoledronic acid treatment, changes in vascular endothelial growth factor (VEGF) levels, and markers of bone resorption, suggesting broader therapeutic applications beyond bone health (Santini et al., 2009).
Enhancing Chemotherapy Efficacy
- Zoledronic acid has been evaluated in combination with chemotherapy in the neoadjuvant setting for HER2-positive breast cancer, with some studies indicating potential synergistic effects that could enhance tumor response to treatment (Crocamo et al., 2019).
properties
IUPAC Name |
(Z)-N-(cyclohexylideneamino)-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-12-11-20-15(17-16-13-6-3-2-4-7-13)18(12)10-14-8-5-9-19-14/h5,8-9,11H,2-4,6-7,10H2,1H3/b17-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXLLQYGTZADP-ICFOKQHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=C2CCCCC2)N1CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C2CCCCC2)/N1CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321451 | |
Record name | (Z)-N-(cyclohexylideneamino)-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24829563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole | |
CAS RN |
380318-28-5 | |
Record name | (Z)-N-(cyclohexylideneamino)-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.